(S)-Ethosuximide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39122-19-5 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1 |
InChI Key |
HAPOVYFOVVWLRS-ZETCQYMHSA-N |
SMILES |
CCC1(CC(=O)NC1=O)C |
Isomeric SMILES |
CC[C@]1(CC(=O)NC1=O)C |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of S Ethosuximide Action in Research Models
Selective Modulation of Voltage-Gated Ion Channels: Focus on T-Type Calcium Channels
(S)-Ethosuximide, the active stereoisomer of ethosuximide (B1671622), is a well-established therapeutic agent whose mechanism of action has been a focal point of neurological research. Its primary molecular target is the T-type voltage-gated calcium channel, which plays a critical role in neuronal excitability and rhythmic firing patterns, particularly within thalamocortical circuits. ucdavis.eduwikipedia.org
The family of T-type calcium channels comprises three distinct isoforms: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), all of which are expressed in thalamocortical circuits. ucdavis.edu Research using recombinant expression systems has conclusively shown that ethosuximide can block all three T-type calcium channel isoforms. wikipedia.org The CaV3.1 subtype is prominently expressed in thalamic relay neurons, which are key players in the generation of spike-and-wave discharges characteristic of certain seizures. ucdavis.edunih.gov Knockout mouse models lacking the CaV3.1 subtype have demonstrated protection from these types of seizures. nih.gov
The interaction of this compound with these channels is of significant interest in the study of channelopathies—diseases caused by mutations in ion channel genes. For instance, gain-of-function mutations in CaV3.3 channels have been identified in patients with seizures and neurodevelopmental disorders, leading to neuronal hyperexcitability. mdpi.com this compound serves as a critical pharmacological tool in this research, allowing scientists to probe the functional consequences of such mutations and explore potential therapeutic avenues.
The inhibitory action of this compound on T-type calcium channels is not a simple occlusion of the channel pore. Instead, it is recognized as a form of allosteric modulation that influences the channel's gating properties. biorxiv.org Research indicates that ethosuximide binds with a higher affinity to the inactivated state of the channel. mdpi.comresearchgate.net This binding stabilizes the inactivated state, thereby reducing the number of channels available to open in response to membrane depolarization. semanticscholar.org
This voltage-dependent block is a key feature of its mechanism, meaning the inhibition is more pronounced at depolarized membrane potentials, a condition often associated with the high-frequency neuronal firing seen in pathological states. ucdavis.edu This selective targeting of pathological activity allows this compound to dampen aberrant neuronal excitability with less effect on normal neuronal function. semanticscholar.org
The biophysical details of this compound's effects have been extensively studied in various experimental settings.
Recombinant Systems: Cell lines such as human embryonic kidney (HEK-293) cells, which are engineered to express specific T-type calcium channel subtypes, have been instrumental. researchgate.netnih.gov These systems permit a controlled environment to dissect the molecular interactions and have confirmed that ethosuximide blocks all three human T-type channel isoforms. wikipedia.orgresearchgate.net
Native Cellular Systems: Electrophysiological studies, primarily using patch-clamp techniques on neurons freshly isolated from animal models (e.g., rat and guinea pig thalamic neurons), have provided crucial insights. wikipedia.org These experiments have demonstrated that this compound reduces low-threshold T-type calcium currents in a voltage-dependent manner. wikipedia.org However, the reported efficacy can vary between different neuronal populations. For example, while significant blockade is observed in thalamic neurons, T-currents in dorsal root ganglion (DRG) neurons and GH3 pituitary cells have shown some resistance. physiology.org
| Experimental System | Key Findings on this compound Action | References |
| Recombinant HEK-293 Cells | Conclusively demonstrated block of all three human T-type calcium channel isoforms (CaV3.1, CaV3.2, CaV3.3). | wikipedia.orgresearchgate.net |
| Native Thalamic Neurons | Reduction of low-threshold T-type calcium currents in a voltage-dependent manner. | wikipedia.org |
| Native Dorsal Root Ganglion (DRG) Neurons | Variable sensitivity, with some studies reporting resistance to ethosuximide blockade. | physiology.org |
Allosteric Modulation and Gating Mechanisms of Channel Activity
Influence on Neurotransmitter Systems and Synaptic Physiology in Preclinical Preparations
The GABAergic system is the principal inhibitory network in the central nervous system. scialert.net While this compound is not a direct modulator of GABA-A receptors in the way benzodiazepines are, some research suggests it may indirectly influence GABAergic homeostasis. nih.gov Studies have reported that ethosuximide can increase GABA levels in certain brain regions, potentially by enhancing GABA release or reversing deficits in GABA levels. researchgate.net However, the effects appear to be minimal and context-dependent. researchgate.net Any influence on the GABAergic system is likely a secondary consequence of the primary block on T-type calcium channels, which can modulate the release of various neurotransmitters.
Glutamate (B1630785) is the main excitatory neurotransmitter, and its over-activity can lead to neuronal injury. frontiersin.orgiiste.org Research has investigated the effects of this compound on the glutamatergic system. Some in vitro studies have shown that ethosuximide has no effect on glutamate release in specific cortical areas and the hippocampus. researchgate.net Conversely, other studies suggest a neuroprotective role for ethosuximide against glutamate-induced cytotoxicity in C6 glial cells, partly by inhibiting oxidative stress. iiste.org Furthermore, by inhibiting T-type calcium channels, ethosuximide can reduce calcium-dependent glutamate release from presynaptic terminals and alter the postsynaptic response to glutamatergic stimulation. nih.gov The activation of certain metabotropic glutamate receptors (mGluRs) has been shown to modulate absence seizures, and drugs targeting these receptors can influence the effectiveness of anti-absence drugs like ethosuximide. nih.gov
| Neurotransmitter System | Observed Effects of this compound in Research Models | References |
| GABAergic System | Minimal to no direct effect; some studies report increased GABA levels in specific brain regions like the frontal cortex. | researchgate.net |
| Glutamatergic System | No effect on glutamate release in some cortical regions; demonstrated neuroprotective effects against glutamate-induced cytotoxicity in glial cells. May indirectly reduce glutamate release by inhibiting presynaptic T-type calcium channels. | researchgate.netiiste.orgnih.gov |
Investigating Monoaminergic Pathway Interactions
The interaction of this compound with monoaminergic systems—which include dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways—appears to be complex and context-dependent. Direct, high-affinity interactions with monoaminergic transporters or receptors have not been established as a primary mechanism of action. However, studies in animal models indicate that this compound can modulate the levels of certain monoamines, particularly dopamine.
In a study using non-epileptic rats, chronic administration of this compound was found to decrease levels of dopamine in the hippocampus. researchgate.net Conversely, other research has reported an increase in dopamine in the frontal cortex of rats following treatment with a 200 mg/kg dose of the drug. researchgate.net Further research in a rat model of fibromyalgia showed that this compound treatment improved brain dopamine levels while having no significant effect on serotonin in either the brain or spinal cord. researchgate.net
Pharmacodynamic interaction studies provide additional, albeit indirect, evidence. In mouse models, the efficacy of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) was not altered by the presence of this compound. aaem.plnih.gov Similarly, the protective effects of reboxetine, a norepinephrine reuptake inhibitor, were not affected by this compound. nih.gov These findings suggest that this compound does not strongly or directly interfere with the mechanisms of these specific monoaminergic agents. aaem.plnih.gov While its primary anticonvulsant effect is attributed to T-type calcium channel blockade, the downstream consequences may include secondary, indirect alterations in monoaminergic neurotransmission. researchgate.netresearchgate.netpatsnap.com
Intracellular Signaling Cascades Affected by this compound in Cell-Based Assays
Beyond its immediate effect on ion channels, this compound has been shown to perturb key intracellular signaling cascades that regulate a multitude of cellular processes, including cell proliferation, survival, and gene expression.
Research has revealed significant effects of this compound on critical second messenger pathways, most notably the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways. nih.gov In studies using rat multipotent neural stem cells (NSCs), this compound was shown to potently induce NSC proliferation and neuronal differentiation. nih.gov This effect was linked to the activation of both the PI3K/Akt and Wnt/β-catenin pathways. nih.gov Further investigation through in silico molecular docking studies predicted that this compound may directly interact with key components of these cascades, including Akt, Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β), and the Wnt antagonist Dkk-1. nih.gov The functional importance of this interaction was confirmed when the neurogenic effects of this compound were blocked by chemical inhibitors of the PI3K/Akt and Wnt/β-catenin pathways. nih.gov
The influence of this compound on the cyclic adenosine (B11128) monophosphate (cAMP) pathway is less clear, with some studies indicating a potential inhibitory role in cAMP/PKA-mediated effects, while others report no significant impact on cAMP accumulation. This suggests the interaction may be highly dependent on the specific cell type and experimental conditions.
The activation of the PI3K/Akt and Wnt/β-catenin pathways by this compound inherently involves the perturbation of protein kinase systems. A key finding is the significant increase in the phosphorylation of Akt at Threonine-308 and PI3K at Tyrosine-458 in cultured hippocampal NSCs following treatment with this compound. nih.gov Akt, a serine/threonine kinase, is a central node in signaling that promotes cell survival and growth. nih.gov Its activation by this compound also leads to the downstream phosphorylation and inhibition of GSK-3β, a key kinase that negatively regulates the Wnt/β-catenin pathway. nih.govnih.govfrontiersin.org
While there is direct evidence for the modulation of protein kinase activity, the effects of this compound on protein phosphatase systems are not well-documented in the reviewed literature. Protein phosphatases, such as PTEN and PP2A, act in opposition to kinases to dephosphorylate substrates and terminate signaling. mdpi.com The observed increase in Akt phosphorylation implies that this compound may directly or indirectly lead to a reduction in the activity of phosphatases that target the PI3K/Akt pathway, thereby shifting the kinase/phosphatase balance toward a state of increased phosphorylation and pathway activation.
Second Messenger Pathway Investigations
Transcriptomic and Proteomic Responses to this compound in in vitro and ex vivo Models
This compound induces significant and specific changes in gene and protein expression, revealing a deeper layer of its mechanism of action. These changes have been documented across various models, from C. elegans to mammalian cell cultures and animal tissues.
A prominent transcriptomic effect is the upregulation of genes targeted by the DAF-16/FOXO transcription factor. nih.govnih.gov This response has been observed consistently in the nematode C. elegans and, importantly, is conserved in mammalian systems. nih.govneurosciencenews.com In differentiated mouse N2A neuroblastoma cells, this compound treatment led to a dose-dependent increase in the mRNA levels of classical FOXO target genes, which are involved in stress resistance, metabolism, and cell cycle control. researchgate.net
Furthermore, transcriptomic analyses have confirmed the activation of the PI3K/Akt/Wnt pathway at the gene expression level. nih.gov In rat hippocampal NSCs, this compound treatment enhanced the mRNA expression of numerous neurogenic and pathway-specific genes. nih.gov
Table 1: Selected Genes with Altered Expression Following this compound Treatment in Research Models An interactive data table based on the data in the text.
| Gene | Model System | Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| FOXO Targets | ||||
| Gadd45a | Mouse N2A Neuroblastoma Cells | DAF-16/FOXO | Upregulation | researchgate.net |
| Sirt1 | Mouse N2A Neuroblastoma Cells | DAF-16/FOXO | Upregulation | researchgate.net |
| Sod2 | Mouse N2A Neuroblastoma Cells | DAF-16/FOXO | Upregulation | researchgate.net |
| Wnt Pathway | ||||
| Wnt1 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |
| Wnt3 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |
| Frizzled 1 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |
| LRP-6 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |
| β-catenin | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |
| Cyclin-D1 | Rat Hippocampal NSCs | Wnt/β-catenin | Upregulation | nih.gov |
| Neurogenesis | ||||
| Nestin | Rat Hippocampal NSCs | Neurogenesis | Upregulation | nih.gov |
At the proteomic level, this compound has been shown to modulate the expression and post-translational modification of several key proteins. In an ex vivo study using a rat model of epilepsy, early and continuous treatment with this compound prevented the abnormal overexpression of the voltage-gated sodium channels Nav1.1 and Nav1.6 and the hyperpolarization-activated cyclic nucleotide-gated channel HCN1 in the cortex. nih.gov
Another significant proteomic effect is the reduction of pathological protein aggregation. In mammalian neuronal cell models, this compound treatment reduces the aggregation of polyglutamine (polyQ) proteins associated with Huntington's disease and decreases the amount of insoluble, aberrantly-folded Tau protein, which is implicated in tauopathies. nih.govresearchgate.netmedchemexpress.com The compound also induces post-translational modifications, demonstrated by the increased phosphorylation of the kinases Akt and GSK-3β. nih.gov
Table 2: Proteomic and Post-Translational Changes Induced by this compound in Research Models An interactive data table based on the data in the text.
| Protein/Process | Model System | Observed Effect | Reference |
|---|---|---|---|
| Ion Channels | |||
| Nav1.1 | Rat Cortex (ex vivo) | Blocked abnormal overexpression | nih.gov |
| Nav1.6 | Rat Cortex (ex vivo) | Blocked abnormal overexpression | nih.gov |
| HCN1 | Rat Cortex (ex vivo) | Blocked abnormal overexpression | nih.gov |
| Protein Aggregation | |||
| Polyglutamine (polyQ) | Mammalian Neuronal Cells | Reduced aggregation | nih.govresearchgate.net |
| Insoluble Tau | C. elegans | Reduced levels | medchemexpress.com |
| Post-Translational | |||
| Akt | Rat Hippocampal NSCs | Increased phosphorylation | nih.gov |
| GSK-3β | Rat Hippocampal NSCs | Increased (inhibitory) phosphorylation | nih.gov |
Preclinical Pharmacological and Efficacy Studies of S Ethosuximide Enantiomers
In vitro Pharmacological Profiling and Target Engagement Assays
The primary mechanism of action for ethosuximide (B1671622) is the blockade of T-type calcium channels, which are crucial in the generation of rhythmic electrical activity in the thalamus associated with absence seizures. wikipedia.orgpatsnap.comdrugbank.com Studies on the individual enantiomers of ethosuximide have sought to delineate their specific contributions to this pharmacological effect.
Research into the specific binding properties of (S)-Ethosuximide has focused on its interaction with its primary target, the T-type voltage-sensitive calcium channels. drugbank.com While ethosuximide as a racemate is a known T-type calcium channel blocker, studies differentiating the enantiomers are less common. However, for related chiral succinimide (B58015) compounds, it has been demonstrated that the anticonvulsant activity primarily resides in the S-isomers. ebi.ac.uk In vitro receptor binding studies have shown that ethosuximide does not displace ligands for GABA or benzodiazepine (B76468) receptors, indicating a more selective action on calcium channels rather than direct modulation of the major inhibitory neurotransmitter systems. ebi.ac.uk
Electrophysiological studies have been fundamental in elucidating the mechanism of ethosuximide. Seminal research in the late 1980s using freshly removed thalamic neurons from rats and guinea pigs demonstrated that ethosuximide reduces low-threshold Ca2+ currents in T-type calcium channels in a voltage-dependent manner. wikipedia.org This effect is critical to its anti-absence seizure properties. wikipedia.org
However, there have been inconsistencies in the literature. Some studies on rat and cat thalamocortical cells reported that ethosuximide had no significant effect on T-type currents but instead decreased non-inactivating Na+ currents and Ca2+-activated K+ currents. wikipedia.orgnih.gov Conversely, whole-cell patch-clamp studies on freshly dissociated adult rat dorsal root ganglia (DRG) neurons showed that ethosuximide could produce a complete block of T-type current, although at high concentrations (EC50 of 23.7 mM). physiology.org
Recordings from thalamocortical (TC) neurons in rat and cat brain slices revealed that ethosuximide decreased the number of action potentials within the burst firing evoked by a low-threshold Ca2+ potential. researchgate.net It also increased the latency of the first action potential in a burst. researchgate.net Some research suggests that the reported ineffectiveness in some studies might be due to the use of reduced preparations that remove the dendritic source of T-type calcium channels. wikipedia.org
To overcome the complexities of native tissue, functional assays in controlled cellular systems, such as Human Embryonic Kidney (HEK-293) cells stably transfected to express specific channel isoforms, have been employed. These experiments have conclusively shown that ethosuximide blocks all three T-type calcium channel isoforms (α1G, α1H, and α1I). wikipedia.orgresearchgate.net
Fluorescence-based assays using mammalian cells overexpressing Cav3.1, Cav3.2, and Cav3.3 subtypes have confirmed the inhibitory activity of ethosuximide. researchgate.net Automated patch-clamp electrophysiology on these cell lines provides a reliable, higher-throughput method for confirming the inhibitory action on T-type calcium channels. researchgate.net These systems allow for the precise determination of dose-response relationships and the potency of compounds like ethosuximide in a controlled environment, confirming that its mechanism involves the direct blockade of these specific channels. researchgate.net
Electrophysiological Recordings in Dissociated Neurons and Brain Slices
Efficacy Assessment in Established Animal Models of Neurological Dysfunctions
The preclinical efficacy of this compound and its racemate has been evaluated in various animal models that mimic human neurological disorders, particularly epilepsy and neuropathic pain.
Ethosuximide's efficacy against absence seizures is well-established in relevant animal models. harvard.edu
Genetic Absence Epilepsy Rat from Strasbourg (GAERS): The GAERS model is a well-validated inbred strain of rats that spontaneously exhibit spike-and-wave discharges (SWDs) characteristic of human absence epilepsy. wikipedia.orgsynapcell.com Ethosuximide effectively suppresses these SWDs in GAERS, confirming the model's high predictive validity for anti-absence drugs. wikipedia.orgtaylorandfrancis.comresearchgate.net Chronic treatment with ethosuximide has also been shown to have disease-modifying, antiepileptogenic effects in this model, reducing seizure frequency even after treatment cessation and mitigating associated anxiety-like behaviors. nih.gov
WAG/Rij Rats: Similar to GAERS, the WAG/Rij rat is another genetic model for absence epilepsy. Ethosuximide has demonstrated the ability to prevent the development of epilepsy in this model. harvard.edu
Pentylenetetrazol (PTZ)-Induced Seizures: The subcutaneous pentylenetetrazol (scPTZ) seizure model is a common screening tool for compounds effective against myoclonic and nonconvulsive seizures. mdpi.com Ethosuximide is effective in this model, which was instrumental in its initial identification as a treatment for absence epilepsy. mdpi.comresearchgate.net Studies have shown that ethosuximide specifically antagonizes the pro-convulsant effects of PTZ in brain regions like the entorhinal cortex. nih.gov In a low-dose PTZ mouse model, ethosuximide significantly reduced induced spike-wave discharges. aesnet.orgimrpress.com
Table 1: Efficacy of Ethosuximide in Animal Seizure Models
| Animal Model | Seizure Type | Effect of Ethosuximide | Citation |
|---|---|---|---|
| GAERS Rat | Spontaneous Absence Seizures | Suppresses spike-and-wave discharges | wikipedia.orgtaylorandfrancis.comresearchgate.net |
| WAG/Rij Rat | Genetic Absence Epilepsy | Prevents epilepsy development | harvard.edu |
| PTZ-induced Seizures (Mouse/Rat) | Myoclonic/Clonic Seizures | Reduces seizure activity and spike-wave discharges | nih.govaesnet.orgimrpress.com |
The role of T-type calcium channels in pain pathways has prompted investigation into ethosuximide's analgesic properties.
Chronic Constriction Injury (CCI) Model: In the CCI model of neuropathic pain in rats, ethosuximide has been shown to reduce allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.govnih.gov However, some studies have found its effectiveness to be limited compared to other anticonvulsants like zonisamide (B549257) and pregabalin (B1679071) in this model. amhsr.org
Spinal Nerve Ligation: Ethosuximide has demonstrated the ability to completely remove painful neuropathic symptoms induced by sciatic and spinal nerve ligation in rats. nih.gov Continuous intrathecal infusion of ethosuximide was effective at attenuating the development of mechanical allodynia and thermal hyperalgesia following nerve ligation. oup.com
Chemotherapy-Induced Neuropathic Pain: Systemic injection of ethosuximide has been found to relieve mechanical and thermal cold allodynia in rat models of neuropathy induced by anticancer agents such as paclitaxel, vincristine, and oxaliplatin. nih.govmdpi.com Notably, chronic use in these models did not appear to induce tolerance. nih.gov
Sensory Processing in C. elegans: Studies in the nematode Caenorhabditis elegans have shown that ethosuximide disrupts sensory function, specifically chemosensation. plos.orgnih.gov This effect has been linked to its ability to extend the lifespan of the organism by inhibiting the function of specific chemosensory neurons. plos.orgresearchgate.net
Table 2: Efficacy of Ethosuximide in Animal Pain and Sensory Models
| Animal Model | Condition | Key Findings | Citation |
|---|---|---|---|
| Chronic Constriction Injury (Rat) | Neuropathic Pain | Reduces allodynia and hyperalgesia | nih.govnih.gov |
| Spinal Nerve Ligation (Rat) | Neuropathic Pain | Attenuates mechanical allodynia and thermal hyperalgesia | nih.govoup.com |
| Chemotherapy-Induced Neuropathy (Rat) | Neuropathic Pain | Relieves mechanical and thermal allodynia | nih.govmdpi.com |
Behavioral Phenotyping in Rodent Models (excluding human behavioral data)
Preclinical behavioral studies in rodent models have been crucial for characterizing the profile of ethosuximide's enantiomers. A significant focus of this research has been to distinguish the desired anticonvulsant effects from potential adverse behavioral changes, such as motor impairment. In studies utilizing the rotarod test to assess motor coordination in rats, neither this compound nor its (R)-enantiomer induced motor deficits at doses that were effective against seizures induced by pentylenetetrazol. This finding is significant as it suggests a therapeutic window where seizure control can be achieved without the sedative or ataxic side effects that can be associated with centrally acting agents.
Further research has explored other behavioral domains. While ethosuximide has demonstrated anxiolytic-like properties in some rodent behavioral tests, detailed investigations into the specific contributions of the (S)-enantiomer to these effects are ongoing. Similarly, studies on spontaneous locomotor activity generally indicate that ethosuximide does not cause significant alterations at anticonvulsant-effective doses, reinforcing the observation of minimal sedative impact. nih.gov
Stereoselective Pharmacodynamic Investigations of (S)- and (R)-Ethosuximide
Differential Anticonvulsant Potency and Efficacy in Preclinical Models
A key finding in the preclinical evaluation of ethosuximide is the stereoselectivity of its anticonvulsant action. The (S)-enantiomer has been consistently identified as the more potent of the two. This difference has been quantified in established rodent models of absence seizures. Specifically, in the pentylenetetrazol (PTZ)-induced clonic seizure model in rats, this compound demonstrates substantially greater anticonvulsant potency than (R)-ethosuximide.
The median effective doses (ED₅₀) required to protect against PTZ-induced clonic seizures illustrate this potency difference clearly.
| Compound | ED₅₀ (mg/kg) for protection against PTZ-induced clonic seizures in rats |
| This compound | 38 |
| (R)-Ethosuximide | 130 |
| Racemic Ethosuximide | 62 |
As shown in the table, the ED₅₀ for this compound is approximately 3.4 times lower than that for (R)-Ethosuximide, confirming its superior potency in this preclinical model.
Comparative Effects on Neural Excitability and Network Activity
The mechanistic basis for the differential anticonvulsant potency between the ethosuximide enantiomers lies in their interaction with specific ion channels that govern neural excitability. The primary therapeutic target of ethosuximide is the low-voltage-activated (LVA) or T-type calcium channel. wikipedia.orgneupsykey.comumich.edu These channels are highly expressed in thalamic neurons and play a critical role in generating the rhythmic spike-wave discharges that are the electroencephalographic hallmark of absence seizures. researchgate.netfrontiersin.org
In vitro electrophysiological studies have demonstrated that ethosuximide blocks T-type calcium channels. physiology.orgnih.gov This action is stereoselective, with the (S)-enantiomer being a more potent inhibitor of T-type calcium currents than the (R)-enantiomer. By more effectively reducing the influx of calcium through these channels, this compound provides a greater dampening effect on the oscillatory, burst-firing activity of thalamocortical neurons that underlies the seizures. researchgate.net This superior modulation of aberrant neural network activity at the cellular level translates directly to its enhanced anticonvulsant efficacy observed in vivo.
Structural Activity Relationship Sar and Rational Design of S Ethosuximide Analogs
Elucidation of Pharmacophore Elements and Their Stereochemical Importance
A pharmacophore model for ethosuximide (B1671622) and its analogs centers on the succinimide (B58015) ring and the specific nature of its substituents. The spatial arrangement of these features is critical for interaction with biological targets, primarily T-type voltage-gated calcium channels. drugs.com
The pyrrolidine-2,5-dione, or succinimide, ring is the foundational pharmacophore for a class of anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide. nih.govnih.govresearchgate.net This five-membered cyclic imide is essential for the anticonvulsant activity associated with modulating T-type calcium channels, which are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. drugs.comnih.gov
The key structural features of the succinimide scaffold contributing to its activity include:
Two Carbonyl Groups: The dual carbonyl groups are critical for binding interactions.
Imide Nitrogen (N-H group): The imide group can act as a hydrogen bond donor, which is considered an essential interaction for anticonvulsant activity. researchgate.net
Research has shown that modifications to this core structure, such as converting the succinimide to a pyrrolidinone by removing one carbonyl group, lead to a decrease in anticonvulsant activity, underscoring the importance of the intact imide ring. google.com Furthermore, N-methylation of the succinimide ring can alter the activity profile; it has been reported to decrease efficacy against maximal electroshock seizures while increasing activity against chemically induced convulsions. researchgate.net
Table 1: Summary of Structural Activity Relationships for the Succinimide Scaffold
| Structural Feature | Importance for Anticonvulsant Activity | Citation |
|---|---|---|
| Pyrrolidine-2,5-dione Ring | Essential core pharmacophore for activity against absence seizures. | nih.govresearchgate.net |
| Two Carbonyl Groups | Believed to be critical for receptor binding interactions. | google.com |
| Imide N-H Group | Acts as a crucial hydrogen bond donor for biological activity. | researchgate.net |
| N-Methylation | Decreases activity against electroshock seizures but increases it against chemically induced seizures. | researchgate.net |
| C3-Position Substitution | Small alkyl groups (e.g., ethyl, methyl) are crucial for potency. | researchgate.net |
| Phenyl Substitution | Phenyl substitution on the ring can confer activity against electrically induced convulsions. | researchgate.net |
Ethosuximide possesses a single chiral center at the C3 position of the succinimide ring, meaning it exists as two enantiomers: (S)-Ethosuximide and (R)-Ethosuximide. google.com Clinically, ethosuximide is administered as a racemic mixture (a 1:1 ratio of both enantiomers). google.comgoogleapis.com
While studies in humans have shown that the disposition of the two enantiomers is not significantly stereoselective (the plasma ratio of the enantiomers remains close to 1.0), research into their metabolism reveals a degree of stereoselectivity. google.comcreative-diagnostics.com Studies in rats indicated that the (R)-isomer is metabolized more readily than the (S)-isomer. googleapis.com The metabolism of this compound itself is stereoselective, leading to unequal proportions of its 2-(1-hydroxyethyl)-2-methylsuccinimide diastereomeric metabolites. googleapis.com
This stereochemical distinction is critical in rational drug design. Even if the parent enantiomers have similar activity or disposition, stereoselectivity in metabolism can lead to different metabolite profiles, which may have implications for efficacy or the generation of inactive products. The specific three-dimensional orientation of the ethyl and methyl groups at the C3 chiral center of this compound is a key element of its pharmacophore, influencing how it fits into its binding site on the T-type calcium channel.
Significance of the Succinimide Ring Scaffold
Design and Synthesis of Novel this compound Derivatives for Research
Building on the SAR of ethosuximide, researchers have designed and synthesized novel analogs to probe the drug-target interaction further and to develop compounds with potentially improved properties.
A primary strategy in medicinal chemistry is the systematic modification of a lead compound. In the case of ethosuximide, this has involved creating hybrid molecules that combine the essential succinimide pharmacophore with other chemical moieties known to have central nervous system activity. nih.gov For instance, new derivatives have been synthesized by linking the succinimide ring to fragments such as thiophene, pyridine, and various substituted phenyl groups. nih.govijpsjournal.com
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is another key strategy. nih.govnih.gov This can lead to compounds with enhanced activity, better selectivity, or improved pharmacokinetic profiles. For succinimide-based anticonvulsants, bioisosteric replacement could involve substituting the succinimide ring with other heterocyclic systems like oxazolidinediones or thiazolidinediones to explore how these changes affect target binding and efficacy. nih.gov
Table 2: Examples of Novel Pyrrolidine-2,5-dione Derivatives and Their Anticonvulsant Activity
| Compound Name | Modification from Ethosuximide | Reported Activity | Citation |
|---|---|---|---|
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | Spirocyclic alkane at C3; methoxyphenyl group at N1. | Active in scPTZ test at 100 mg/kg. | ijpsjournal.com |
| (C1-R)-3-(Dimethylamino)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrrolidine-2,5-dione | Phenylpiperazine at N1; dimethylamino at C3; R-configuration. | Broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. | nih.gov |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 3-methylthiophene at C3; morpholinopropyl at N1. | Potent activity in MES and 6 Hz tests; moderate inhibition of sodium and calcium channels. | nih.gov |
| α-Methyl-α-phenylsuccinimide (MPS) | Phenyl group instead of ethyl group at C3. | Found to be a potent neuroprotective molecule, over two orders of magnitude more potent than ethosuximide in a C. elegans model. | google.com |
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. researchgate.net This strategy is often used to improve properties such as solubility, stability, or bioavailability. For this compound, while no specific prodrugs are in wide clinical use, several strategies are viable for creating research probes with enhanced delivery characteristics.
The imide nitrogen of the succinimide ring is a prime target for prodrug modification. One common approach is the formation of N-acyloxyalkyl derivatives. researchgate.net These promoieties can be designed to be cleaved by esterase enzymes in the body, releasing the active ethosuximide. The synthesis of intermediates like 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates provides a pathway to creating such prodrugs. nih.govnih.gov
Another relevant example from the same drug class is methsuximide, which is effectively a prodrug. It is metabolized in the body to its active N-desmethylmethsuximide metabolite, which is responsible for the majority of its anticonvulsant effect. google.com This establishes a precedent for designing N-substituted ethosuximide derivatives that could be bioreversibly cleaved to release the parent drug, potentially altering its pharmacokinetic profile for research applications.
Systematic Scaffold Modifications and Bioisosterism Strategies
Computational Chemistry Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug design and for studying SAR. For ethosuximide and its analogs, computational methods are used to build pharmacophore models that define the essential three-dimensional arrangement of chemical features required for anticonvulsant activity. researchgate.net
These models help researchers understand why certain structural modifications enhance activity while others diminish it. For example, molecular docking simulations can predict how a newly designed ethosuximide derivative might bind to the T-type calcium channel. These simulations provide insights into the binding energy and specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the protein target. By screening virtual libraries of compounds before undertaking complex chemical synthesis, these in silico methods can prioritize candidates that are most likely to be active, streamlining the drug discovery process. google.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Enantiomers
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mpbou.edu.in For this compound and its analogs, QSAR studies are crucial for understanding the structural requirements for their anticonvulsant activity and for differentiating the activity between enantiomers.
Researchers utilize 3D-QSAR studies to create a more detailed, three-dimensional model that can explain the stereoselective activity of chiral molecules like ethosuximide. semanticscholar.orgmdpi.com These models help to propose which enantiomer is the more biologically active form by analyzing 3D molecular descriptors. semanticscholar.orgmdpi.com For instance, a QSAR model developed for a series of GABA analogues used 3D descriptors to suggest that the (S)-enantiomers were more active. mdpi.com The predictive power of such models is evaluated by their statistical robustness, often indicated by high correlation coefficients (R²) and predictive R² (Q²) values. mdpi.com
The development of a QSAR model involves selecting relevant molecular descriptors that quantify various aspects of a molecule's structure. These can include electronic, steric, and lipophilic properties. A study on GABA analogues identified descriptors such as the total energy of the molecule and the radial charge index (RCI) as being significant in explaining their inhibitory activity against the GABA-AT enzyme. mdpi.com Another QSAR study on various organic compounds, including ethosuximide, as corrosion inhibitors used quantum mechanical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) to predict their efficiency. mdpi.com
Table 1: Examples of Molecular Descriptors Used in QSAR Models for Ethosuximide and Analogs
| Descriptor Symbol | Descriptor Name | Relevance to Activity |
| EHOMO | Energy of Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons; a lower EHOMO can indicate higher inhibitor efficiency. mdpi.com |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. mdpi.com |
| T(O..S) | A 3D topological descriptor | Indicates that the presence and relative position of specific atoms (like sulfur) can increase inhibitory activity. mdpi.com |
| RCI | Radial Charge Index | A 3D descriptor used to model the enantiomeric active form of GABA analogues. mdpi.com |
These QSAR models serve as powerful predictive tools in the rational design of new ethosuximide analogs, allowing for the in silico evaluation of potential activity before undertaking costly and time-consuming synthesis. science.gov
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein) to form a stable complex. wjarr.com This technique provides insights into the molecular basis of drug action by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. mdpi.com
For ethosuximide and its analogs, docking studies have been performed on several potential protein targets. A primary target is the T-type calcium channel, which ethosuximide is known to inhibit. ukaazpublications.com Docking simulations with the human Cav3.1 T-type calcium channel have been used to analyze binding patterns and energies. mdpi.com In one study, a succinimide derivative showed a binding energy of -7.07 kcal/mol with the T-type calcium channel. mdpi.com Other studies have explored ethosuximide's interaction with different targets. In silico target prediction studies suggest that ethosuximide interacts with proteins involved in neurogenesis pathways, such as Akt, Dkk-1, and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.net Docking studies have also been conducted on the GABA-A receptor, where ethosuximide showed a Moldock score of -50.6357. wjarr.com
Table 2: Molecular Docking Scores of Ethosuximide and Analogs with Protein Targets
| Compound/Analog | Protein Target | Docking Score/Binding Energy | Docking Software/Method | Reference |
| Ethosuximide | GABA-A Receptor (PDB ID: 4COF) | -50.6357 (Moldock Score) | Molegro Virtual Docker | wjarr.com |
| Succinimide Derivative 1 | T-type Calcium Channel (Cav3.1) | -7.07 kcal/mol (Binding Energy) | - | mdpi.com |
| Succinimide Derivative 1 | Human beta2-adrenergic G protein-coupled receptor | -7.89 kcal/mol (Binding Energy) | - | mdpi.com |
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. acs.orgnih.gov MD simulations provide a more dynamic view of the binding, accounting for the flexibility of both the ligand and the protein, thereby confirming the stability of the interactions observed in the static docking pose. nih.gov This two-step approach of docking followed by MD simulation is a cornerstone of structure-based drug design, helping to refine and validate potential drug candidates. acs.org
Pharmacophore Development and Virtual Screening for Novel Ligands
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are developed based on the structural features of a set of known active compounds. researchgate.net For ethosuximide and related anticonvulsants, the succinimide ring is considered a core pharmacophoric element. researchgate.netfirsthope.co.in A typical pharmacophore model for these compounds includes key features such as a hydrophobic group, a hydrogen bond acceptor/donor domain, and an electron-donating moiety. researchgate.netbiointerfaceresearch.com
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening. researchgate.net Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. acs.orgresearchgate.net This computational filtering process can rapidly narrow down millions of compounds to a manageable number of promising "hits" for further investigation. acs.org This approach is particularly valuable when the 3D structure of the target protein is unknown, relying instead on the structures of known active ligands (ligand-based drug design). researchgate.net
The process of developing novel ligands based on this compound often follows these steps:
Model Generation : A pharmacophore model is created based on the structure of ethosuximide and other active succinimide analogs. researchgate.net
Virtual Screening : The model is used to screen compound libraries (like the ZINC database) to find molecules with matching pharmacophoric features. acs.org
Docking and Scoring : The identified hits are then subjected to molecular docking with the target protein to predict their binding affinity and orientation. researchgate.net
Refinement and Selection : The best-scoring compounds are selected for chemical synthesis and subsequent biological evaluation. mdpi.com
This rational, computer-aided approach accelerates the discovery of novel anticonvulsant agents by focusing synthetic efforts on compounds with the highest probability of being active. researchgate.net
Preclinical Pharmacokinetics and Metabolism of S Ethosuximide
Absorption and Distribution Studies in Laboratory Animals
The absorption and distribution of ethosuximide (B1671622) have been characterized in various animal models, providing foundational knowledge for its preclinical profile. Although many studies have been conducted using the racemic mixture, the data provides critical insights into the behavior of the individual enantiomers.
Ethosuximide demonstrates rapid and nearly complete absorption following oral administration in several animal species. neupsykey.com Studies in dogs and monkeys have shown high oral bioavailability, estimated to be between 88% and 97.5%. neupsykey.com The absorption is efficient, with peak plasma concentrations reached within 1 to 4 hours in some models. neupsykey.com While specific studies focusing solely on the gastrointestinal permeability of the (S)-enantiomer are limited, the high bioavailability of the racemic mixture suggests efficient passage across the gastrointestinal mucosa.
Preclinical studies in rats indicate that ethosuximide distributes evenly across various tissues, including the brain. neupsykey.com The concentration of ethosuximide in the brain has been found to be similar to that in the plasma, with a brain-to-plasma concentration ratio close to one. neupsykey.comnih.gov One study observed uniform distribution across the cerebral cortex, cerebellum, midbrain, and pons medulla. neupsykey.comnih.gov However, adipose tissue tends to show lower concentrations, approximately one-third of those in the plasma at steady-state. neupsykey.com The apparent volume of distribution in animal models such as rats, dogs, and rhesus monkeys is approximately 0.7 to 0.8 L/kg. neupsykey.com
A study investigating the distribution in discrete brain regions of rats after chronic administration is summarized below.
| Brain Region | Mean Tissue/Plasma Ratio |
| Cortex | 0.917 |
| Midbrain | 0.942 |
| Cerebellum | 0.902 |
| Pons-Medulla | 0.903 |
| Data from a study on the distribution of ethosuximide in rat brain regions. nih.gov |
Ethosuximide readily crosses the blood-brain barrier. neupsykey.comnih.gov Studies in dogs have demonstrated that the ratio of ethosuximide concentration in the cerebrospinal fluid (CSF) to that in the plasma is approximately 1.01. neupsykey.com The half-life for its entry into the CSF has been estimated to be around 4 to 5 minutes, indicating rapid penetration. neupsykey.com The negligible plasma protein binding of ethosuximide (0-10% in rats and dogs) contributes to its ability to freely pass into the central nervous system. neupsykey.com However, some research in rats has suggested the possibility of an active transport mechanism that removes ethosuximide from the brain, as indicated by a decrease in the brain-to-plasma concentration ratio over time. neupsykey.comnih.gov The blood-brain barrier is a critical regulator of drug entry into the central nervous system, consisting of physical, transport, and metabolic barriers. mdpi.commdpi.comresearchgate.net
Tissue-Specific Distribution Profiling (e.g., brain penetration)
Stereoselective Metabolic Transformations and Metabolite Characterization in Animal and in vitro Systems
The metabolism of ethosuximide is a critical determinant of its elimination and is primarily hepatic. neupsykey.com It involves stereoselective processes, leading to different metabolic fates for the (R)- and (S)-enantiomers.
Ethosuximide undergoes extensive oxidative biotransformation (Phase I metabolism), with only about 12% of the dose being excreted unchanged in the urine of rats. neupsykey.comdoctorlib.org The primary metabolic pathway is hydroxylation. cambridge.org
The major metabolites identified in animals and humans include:
2-(1-hydroxyethyl)-2-methylsuccinimide : This is the major metabolite. neupsykey.comdoctorlib.orgresearchgate.net Due to the creation of a new chiral center upon hydroxylation and the chirality of ethosuximide itself, this metabolite exists as four stereoisomers. researchgate.netnih.gov
2-ethyl-3-hydroxy-2-methylsuccinimide : A minor metabolite. neupsykey.comdoctorlib.orgresearchgate.net
2-(2-hydroxyethyl)-2-methylsuccinimide : Another minor metabolite. neupsykey.comresearchgate.net
2-carboxymethyl-2-methylsuccinimide : Formed from the subsequent oxidation of 2-(2-hydroxyethyl)-2-methylsuccinimide. neupsykey.comresearchgate.net
2-ethyl-2-hydroxymethylsuccinimide : A more recently identified metabolite. researchgate.net
These hydroxylated metabolites can then undergo Phase II metabolism, specifically glucuronidation, before being excreted. neupsykey.comdoctorlib.org At least 40% of the 2-(1-hydroxyethyl)-2-methylsuccinimide metabolite is excreted as a glucuronide conjugate. neupsykey.comdoctorlib.org
Studies focusing on the stereoselective metabolism in rats have shown that the (R)-isomer of ethosuximide is preferentially metabolized. researchgate.netnih.gov This is evidenced by a higher urinary excretion of unchanged (S)-ethosuximide compared to (R)-ethosuximide. nih.gov Following administration of the individual enantiomers to rats, the diastereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide derived from this compound are produced in unequal proportions, indicating stereoselectivity in its metabolic pathway. nih.gov
The oxidative metabolism of ethosuximide is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. doctorlib.org
CYP3A : In vitro studies using rat liver microsomes have conclusively identified CYP3A as the principal enzyme subfamily responsible for ethosuximide metabolism. nih.gov Inducing CYP3A in rats significantly increases the rate of ethosuximide metabolism, and antibodies against CYP3A2 inhibit metabolite formation by over 80%. nih.gov In human liver microsomes, CYP3A4 is the main contributor, accounting for over 90% of the hepatic clearance. researchgate.nettandfonline.comresearchgate.net
CYP2E1 : This isoform plays a minor role in the metabolism of ethosuximide in both rats and humans. neupsykey.comresearchgate.nettandfonline.com In vitro studies with human enzymes showed that CYP2E1 has a lower capacity (Vmax) but a higher affinity (lower Km) for ethosuximide compared to CYP3A4. researchgate.nettandfonline.com
CYP2B/C : A possible minor contribution from CYP2B and CYP2C isoenzymes has also been suggested in rats. neupsykey.comdoctorlib.orgcambridge.org
The table below summarizes the kinetic parameters for ethosuximide metabolite formation by the major human CYP isoforms in vitro.
| Enzyme | Km (mM) | Vmax (nmol/mg protein/min) |
| CYP3A4 | 1.40 | 0.65 |
| CYP2E1 | 0.24 | 0.14 |
| Data from in vitro studies with human hepatic microsomal systems. researchgate.nettandfonline.comnih.gov |
Stereochemical Aspects of Metabolite Formation and Elimination
Ethosuximide is a chiral compound, and it is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. wikipedia.org Preclinical studies, primarily in rats, have demonstrated significant stereoselectivity in its metabolism and elimination. researchgate.netresearchgate.net This stereoselectivity results in different pharmacokinetic profiles for the individual enantiomers.
Research has shown that the (R)-enantiomer of ethosuximide is metabolized more readily than the (S)-enantiomer. researchgate.netnih.gov Consequently, a significantly larger proportion of this compound is excreted unchanged in the urine compared to its (R)-counterpart across various administration routes (intravenous, intraperitoneal, and oral) in rats. nih.govresearchgate.net This preferential metabolism of the (R)-isomer is further evidenced by the urinary ratio of (R)- to this compound, which was consistently found to be less than one in rats. researchgate.netnih.gov
The primary metabolic pathway for ethosuximide is hydroxylation, leading to the formation of several metabolites. researchgate.net The main metabolite identified in preclinical species is 2-(1-hydroxyethyl)-2-methylsuccinimide, which exists as four distinct stereoisomers (two pairs of diastereoisomers). nih.govneupsykey.com The formation of these diastereoisomers is also stereoselective. Studies in rats revealed that the diastereoisomers derived from this compound are produced in unequal proportions, with a ratio of approximately 1.7:1. In contrast, the diastereoisomers originating from (R)-ethosuximide are formed in nearly equal amounts. nih.gov
Another identified metabolite is 2-ethyl-3-hydroxy-2-methylsuccinimide. The formation of this metabolite is highly stereoselective, with studies indicating that it is derived almost exclusively from (R)-ethosuximide. researchgate.netnih.gov A third minor metabolite, 2-(2-hydroxyethyl)-2-methylsuccinimide, has also been reported in rats and monkeys. neupsykey.com The metabolites of ethosuximide are considered pharmacologically inactive. neupsykey.comcambridge.org
The stereoselective metabolism directly impacts the elimination kinetics. In rats, the total body clearance of (R)-ethosuximide is significantly greater, and its elimination half-life is shorter than that of this compound. researchgate.net This indicates a faster elimination of the (R)-enantiomer, consistent with its more extensive metabolism.
Table 1: Stereoselective Urinary Excretion Ratios in Rats After Administration of Racemic Ethosuximide
| Time Interval Post-Administration | Ratio of (R)- to this compound in Urine | Reference |
|---|---|---|
| 0-24 hours | 0.77:1 | researchgate.netnih.gov |
| 24-48 hours | 0.64:1 | nih.gov |
| 48-72 hours | 0.83:1 | researchgate.net |
Table 2: Stereoselectivity in the Formation of 2-(1-hydroxyethyl)-2-methylsuccinimide Diastereoisomers in Rats
| Parent Enantiomer | Ratio of Diastereoisomers Produced (0-24h sample) | Reference |
|---|---|---|
| (R)-Ethosuximide | ~1.05:1 | nih.gov |
| This compound | ~1.65:1 | nih.gov |
Excretion Pathways and Renal Clearance in Preclinical Species
In preclinical animal models such as rats and rhesus monkeys, the primary route of elimination for ethosuximide and its metabolites is renal excretion via the urine. neupsykey.com A significantly smaller proportion of the drug is recovered in the feces. neupsykey.com
Ethosuximide undergoes extensive hepatic metabolism, with only a fraction of the parent drug being eliminated unchanged by the kidneys. neupsykey.comhres.ca In rats, approximately 12% to 20% of an administered dose is excreted as unchanged ethosuximide in the urine. neupsykey.comcambridge.org The metabolites, which are more water-soluble than the parent compound, are also cleared by the kidneys. neupsykey.com In studies with rats, the major metabolites were detected in urine within the first 24 hours following drug administration, while the unchanged parent drug could be detected for up to 72 hours. nih.govresearchgate.net
Preclinical data indicates that ethosuximide can induce morphological and functional changes in the kidneys and liver of animals, the primary organs involved in its metabolism and excretion. hres.ca This underscores the central role of the renal pathway in the clearance of this compound.
Table 3: Urinary Excretion Findings in Preclinical Species
| Parameter | Finding in Rats | Reference |
|---|---|---|
| Primary Excretion Route | Renal (Urine) | neupsykey.com |
| Unchanged Ethosuximide in Urine | 12% - 20% of dose | neupsykey.comcambridge.org |
| Time to Appearance of Metabolites in Urine | Within 24 hours | nih.govresearchgate.net |
| Detection Window for Unchanged Drug in Urine | Up to 72 hours | nih.gov |
Compound List
Advanced Analytical and Bioanalytical Methodologies for S Ethosuximide Research
Chiral Separation and Quantification Techniques for Enantiomers
Since ethosuximide (B1671622) is administered as a racemic mixture, the ability to separate and quantify the individual (S) and (R) enantiomers is fundamental to understanding its stereoselective metabolism and pharmacodynamics.
Chiral chromatography is the cornerstone for the enantioselective analysis of ethosuximide. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been successfully developed and validated for this purpose. nih.govscirp.org
Gas Chromatography (GC): A specific and sensitive chiral GC method has been developed for the resolution and quantification of ethosuximide enantiomers in biological fluids like urine and plasma. amazonaws.comnih.gov These methods often involve liquid-liquid extraction of the samples, followed by separation on a chiral GC column. amazonaws.comresearchgate.net One such validated method utilized a 25QC2 / CYDEX-beta 0.25 chiral column. amazonaws.comresearchgate.net The validation of these methods demonstrates good linearity, precision, and reproducibility over a range of concentrations. amazonaws.comresearchgate.net For instance, one GC method showed linearity in the 5-300 µg/ml range for urine and 10-250 µg/ml for plasma samples. amazonaws.comukaazpublications.com The limit of quantitation (LOQ) for both enantiomers in urine and plasma has been reported to be as low as 2.5 µg/ml. amazonaws.comukaazpublications.com
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with mass spectrometry, offer another powerful tool for chiral separations. nih.gov While direct chiral HPLC methods utilize chiral stationary phases (CSPs) to resolve enantiomers, indirect methods involve derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov For ethosuximide, reversed-phase HPLC with UV detection is a common approach for analysis in serum. nih.govkoreamed.org Stability-indicating HPLC methods have also been developed to separate ethosuximide from its degradation products, which is crucial for quality control. researchgate.net These methods have been validated for linearity, with one study reporting a range of 2.0-30.0 µg/mL and a lower limit of detection of 0.14 µg/mL. ukaazpublications.comresearchgate.net
Table 1: Comparison of Chiral Chromatography Methods for Ethosuximide Enantiomers
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase. |
| Sample Preparation | Typically involves liquid-liquid extraction. amazonaws.com | Can involve liquid-liquid extraction, solid-phase extraction, or direct injection depending on the sample matrix and detector. nih.govukaazpublications.com |
| Common Columns | Cyclodextrin-based columns (e.g., CYDEX-beta). amazonaws.comresearchgate.net | Chiral stationary phases (CSPs) like Chiral Pak AS-H. scirp.org |
| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID). nih.govkoreamed.org | Mass Spectrometry (MS), UV-Visible Spectroscopy. nih.govkoreamed.org |
| Reported LOQ | 2.5 µg/ml in urine and plasma. amazonaws.comukaazpublications.com | Method dependent, can be as low as 0.14 µg/mL (LOD). ukaazpublications.comresearchgate.net |
| Advantages | High resolution, sensitivity when coupled with MS. researchgate.netnih.gov | Versatility, wide range of stationary phases, applicable to non-volatile compounds. nih.gov |
| Disadvantages | May require derivatization for non-volatile compounds. | Indirect methods require derivatization, which can add complexity. nih.gov |
Mass spectrometry (MS) is an indispensable tool for the trace analysis of (S)-Ethosuximide, offering high sensitivity and specificity. researchgate.netnih.gov When coupled with chromatographic techniques like GC or LC, it allows for the definitive identification and quantification of the enantiomers and their metabolites. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been extensively used to study the human urinary metabolites of ethosuximide. researchgate.netnih.gov These studies have successfully identified unchanged ethosuximide enantiomers and their various hydroxylated metabolites. researchgate.netnih.gov In these methods, the mass spectrometer is often operated in the electron impact (EI) selective-ion monitoring (SIM) mode, where specific ions characteristic of ethosuximide are monitored. amazonaws.comresearchgate.net For example, ions with a mass-to-charge ratio (m/z) of 55 and 70 have been used for quantification. amazonaws.comresearchgate.netukaazpublications.com This targeted approach significantly enhances the sensitivity and selectivity of the analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides a rapid, sensitive, and specific method for quantifying ethosuximide in human plasma. researchgate.netukaazpublications.com This technique often employs a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which offers exceptional selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net An electrospray ionization (ESI) source is commonly used to ionize the analyte. researchgate.net A validated UPLC-MS/MS method for ethosuximide in human plasma reported a linear range of 0.25-60.0 µg/mL with a lower limit of quantification (LLOQ) of 0.25 µg/mL. researchgate.netresearchgate.net The high throughput of this method, with analysis times as short as 1.8 minutes per sample, makes it well-suited for pharmacokinetic studies. researchgate.netresearchgate.net
Chiral Chromatography (HPLC, GC) Method Development and Validation
Spectroscopic and Spectrometric Characterization in Research Settings
Spectroscopic techniques are vital for the structural elucidation and characterization of this compound, providing detailed information about its molecular framework and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural confirmation of ethosuximide and its derivatives. mdpi.comnih.govmdpi.com Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. mdpi.comresearchgate.net The chemical shifts, coupling constants, and signal integrations in the NMR spectra serve as a fingerprint for the molecule, allowing for unambiguous structure verification. mdpi.com For instance, the structure of newly synthesized compounds related to ethosuximide has been confirmed using ¹H-NMR and ¹³C-NMR spectral analysis. mdpi.com Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for enhanced confidence in structural assignments. researchgate.net
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within ethosuximide. researchgate.netnih.gov The FT-IR and FT-Raman spectra of ethosuximide have been recorded and analyzed to understand its bonding features. researchgate.net Specific vibrational modes, such as the N-H and C=O stretching frequencies, are characteristic of the succinimide (B58015) ring and can be used to assess purity and study intermolecular interactions, like hydrogen bonding. earthlinepublishers.comresearchgate.net For example, the N-H stretching of ethosuximide has been observed at 3591 cm⁻¹, while the symmetrical and asymmetrical imide C=O stretches occur at 1836 cm⁻¹ and 1790 cm⁻¹, respectively. earthlinepublishers.com These techniques are also sensitive to the polymorphic form of the compound. researchgate.net
UV-Visible Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within the ethosuximide molecule. The UV-Vis spectrum of ethosuximide has been recorded, and the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated using time-dependent density functional theory (TD-DFT). researchgate.net This information is useful for understanding the molecule's electronic structure and potential for interactions. In a practical application, UV-Vis spectrophotometry operating at a wavelength of 203 nm has been used to determine the concentration of ethosuximide in drug release studies. plos.org
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Computational Spectroscopy for Structural Prediction and Conformer Analysis (e.g., DFT-aided)
Computational methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental spectroscopic data and providing deeper insights into the structure and properties of this compound. earthlinepublishers.comresearchgate.net
DFT calculations are used to predict the equilibrium geometry, vibrational frequencies, and electronic properties of ethosuximide and its conformers. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data from NMR, IR, and Raman spectroscopy to validate the structural assignments. researchgate.netresearchgate.net For example, DFT calculations have been used to model the molecular conformations and dimer formation of ethosuximide, aiding in the interpretation of dielectric spectroscopy measurements. researchgate.net
Furthermore, DFT has been employed to study the tautomers of ethosuximide and their interactions with cations like calcium. earthlinepublishers.com These studies indicate that while the iminol tautomers have a low concentration under normal conditions, they are electronically stable. earthlinepublishers.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide information about hyperconjugative interactions and charge delocalization within the molecule. researchgate.net
Table 2: Spectroscopic and Computational Data for Ethosuximide
| Technique | Information Provided | Key Findings/Applications |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation, chemical environment of atoms. mdpi.commdpi.com | Confirms the molecular structure and is used in conjunction with computational methods for validation. researchgate.netresearchgate.net |
| FT-IR/FT-Raman | Functional groups, molecular vibrations, intermolecular interactions. researchgate.netnih.gov | Identifies characteristic N-H and C=O stretches, used for purity assessment and studying hydrogen bonding. earthlinepublishers.comresearchgate.net |
| UV-Visible | Electronic transitions, concentration determination. researchgate.net | Used to measure drug concentration in release studies and to investigate electronic properties. plos.org |
| DFT Calculations | Equilibrium geometry, vibrational frequencies, electronic properties, conformer analysis. earthlinepublishers.comresearchgate.net | Predicts molecular structure and spectroscopic data, aids in the interpretation of experimental results, and allows for the study of tautomers and interactions. researchgate.netresearchgate.net |
Method Validation in Biological Matrices from Preclinical Studies (e.g., plasma, urine, brain homogenates)
The rigorous validation of analytical methods is a cornerstone of preclinical research, ensuring the reliability and accuracy of data generated from biological samples. For this compound, various methodologies have been developed and validated across different biological matrices, including plasma, urine, and brain homogenates, primarily in rodent models. These validation studies are crucial for pharmacokinetic and pharmacodynamic assessments.
Plasma
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique for the quantification of ethosuximide in plasma. One such method demonstrated linearity for ethosuximide over a concentration range of 3–150 mg/L. mdpi.comnih.govuni-lj.six-mol.com The validation of this method, following FDA guidelines, confirmed its selectivity, accuracy, and precision. mdpi.comnih.govuni-lj.six-mol.com Sample preparation involved a straightforward protein precipitation with acetonitrile. mdpi.comnih.govuni-lj.six-mol.com
Another advanced method, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offers high sensitivity and specificity for ethosuximide quantification in human plasma. This method was validated with a linear range of 0.25–60.0 µg/mL and a lower limit of quantification (LLOQ) of 0.25 µg/mL. researchgate.net The within- and between-day precision and accuracy were within 10.0%, and the recovery of ethosuximide was 95.1%. researchgate.net A gas chromatography/mass spectrometric (GC/MS) method has also been developed and validated for the enantioselective analysis of ethosuximide in plasma, with a linear range of 10-250 µg/ml. researchgate.net
A chiral gas chromatographic assay adapted for plasma analysis was utilized in rat studies to investigate the pharmacokinetics of ethosuximide enantiomers. researchgate.net In humans, the disposition of ethosuximide has been found to be nonstereoselective, with the ratio of enantiomers in plasma being close to unity. nih.gov
Table 1: Method Validation Parameters for this compound in Plasma
| Parameter | HPLC-UV | UPLC-MS/MS | GC/MS (chiral) |
|---|---|---|---|
| Linearity Range | 3–150 mg/L | 0.25–60.0 µg/mL | 10–250 µg/mL |
| LLOQ | 3 mg/L | 0.25 µg/mL | 2.5 µg/ml |
| Precision (CV%) | Not specified | < 10.0% | Not specified |
| Accuracy | Not specified | < 10.0% | Not specified |
| Recovery | Not specified | 95.1% | Not specified |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Urine
For the analysis of this compound and its metabolites in urine, a chiral gas chromatographic assay has been developed and validated, particularly in rat studies. researchgate.netresearchgate.net This method demonstrated high reproducibility and precision. The recovery was reported to be in the range of 94-98%. researchgate.netresearchgate.net For this compound at a concentration of 50 µg/ml, the intraday and interday coefficients of variation (CV%) were 0.92% and 1.12%, respectively. researchgate.netresearchgate.net The limit of detection for each enantiomer was approximately 0.01 µg/ml. researchgate.netresearchgate.net These validated methods have been successfully applied in preclinical pharmacokinetic studies in rats, revealing stereoselective excretion of ethosuximide enantiomers. researchgate.net Specifically, significantly more this compound was excreted unchanged compared to the (R)-enantiomer. researchgate.netresearchgate.net
A GC/MS method was also validated for ethosuximide enantiomers in urine, showing linearity in the concentration range of 5-300 µg/ml. researchgate.net
Table 2: Method Validation Parameters for this compound in Rat Urine
| Parameter | Chiral Gas Chromatography | GC/MS (chiral) |
|---|---|---|
| Linearity Range | Not specified | 5–300 µg/mL |
| LOD | ~0.01 µg/mL | Not specified |
| LOQ | Not specified | 2.5 µg/ml |
| Intraday Precision (CV%) | 0.92% (for 50 µg/mL) | Not specified |
| Interday Precision (CV%) | 1.12% (for 50 µg/mL) | Not specified |
| Recovery | 94-98% | Not specified |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Brain Homogenates
Quantifying this compound in brain tissue is essential for understanding its central nervous system disposition. A simple and rapid HPLC method has been evaluated for the simultaneous determination of ethosuximide and other antiepileptic drugs in brain tissue. researchgate.net The drugs were extracted from the brain tissue at a low pH using dichloromethane. researchgate.netukaazpublications.com
In a study developing new anticonvulsant compounds, a method was validated for quantification in both serum and brain tissue. For brain homogenates, the validated quantitation range was from 0.05 to 10 µg/g, with an accuracy of 88.33% to 107%. nih.gov The sample preparation involved homogenizing the brains in distilled water. nih.gov Furthermore, Western blot analysis has been used to assess the expression of specific protein subunits in brain homogenates from mouse models of epilepsy, which can be relevant for pharmacodynamic studies of ethosuximide. pnas.org An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has also been validated using rat brain homogenate samples, demonstrating good linearity over a wide concentration range. ubi.pt
Table 3: Method Validation Parameters for this compound in Brain Homogenates
| Parameter | Validated Method for New Anticonvulsants |
|---|---|
| Quantitation Range | 0.05 to 10 µg/g |
| Accuracy | 88.33% to 107% |
| Matrix Effect | Not significant |
| Stability | No stability-related problems observed |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Preclinical Toxicological Investigations of S Ethosuximide
Acute and Sub-Chronic Toxicity Assessments in Animal Models
Studies in animal models have shown that Ethosuximide (B1671622) can induce morphological and functional changes in the liver. hres.ca In a 1-year oral study in mice, a Lowest Observed Adverse Effect Level (LOAEL) was established at 136 mg/kg/day, with the liver being a target organ. pfizer.compfizer.com Similarly, a 10-day oral study in mice identified the liver, kidney, blood, ureter, and bladder as target organs at a LOAEL of 45 g/kg. amazonaws.com In rats, a 10-day oral study showed effects on the liver and blood at a LOAEL of 27,370 mg/kg. pfizer.comamazonaws.com A 36-week study in rats identified the kidney as a target organ. pfizer.comamazonaws.com However, a 26-week oral study in rats did not identify any target organs at a No Observed Adverse Effect Level (NOAEL) of 676 mg/kg/day. amazonaws.com
In dogs, a 3-month oral study established a LOAEL of 100 mg/kg/day with the liver as the target organ. amazonaws.com Conversely, a 26-week oral study in dogs found no identified target organs at a NOAEL of 100 mg/kg/day. pfizer.com Furthermore, a 26-week study in monkeys also did not identify any target organs at a NOAEL of 200 mg/kg/day. pfizer.compfizer.com
Histopathological evaluations in rats following continuous administration of an ethosuximide-containing extract for 72 days showed evenly distributed hepatocytes in the liver. ug.edu.gh Similarly, normal renal tubules and glomeruli were observed in the kidneys of these rats. ug.edu.gh The hearts of the treated rats also displayed normal myocardial fibers. ug.edu.gh
Table 1: Organ-Specific Toxicity Findings in Animal Models
| Species | Duration | Route | Key Findings |
|---|---|---|---|
| Mouse | 1 Year | Oral | LOAEL: 136 mg/kg/day; Target Organ: Liver. pfizer.compfizer.com |
| Mouse | 10 Days | Oral | LOAEL: 45 g/kg; Target Organs: Liver, Kidney, Blood, Ureter, Bladder. amazonaws.com |
| Rat | 10 Days | Oral | LOAEL: 27,370 mg/kg; Target Organs: Liver, Blood. pfizer.comamazonaws.com |
| Rat | 36 Weeks | Oral | LOAEL: 756 g/kg; Target Organ: Kidney. pfizer.comamazonaws.com |
This table summarizes key findings from various preclinical toxicity studies, highlighting the target organs affected by (S)-Ethosuximide administration.
In humans, abnormal liver and renal function studies have been reported, and it is advised that ethosuximide be used with extreme caution in patients with impaired hepatic or renal function. medicines.org.ukmedicines.org.uk Periodic urinalysis and liver function studies are recommended for all patients receiving the drug. medicines.org.ukmedicines.org.uk The pattern of serum enzyme elevations is typically a mixed cholestatic-hepatocellular pattern. nih.gov Any liver injury induced by ethosuximide tends to resolve quickly after discontinuing the drug. nih.gov
Organ-Specific Pathological and Histopathological Evaluations (e.g., liver)
Developmental and Reproductive Toxicity Research in Experimental Animals
Developmental toxicity studies have been conducted in rats and mice. In rats, a Lowest Observed Effect Level (LOEL) for teratogenic effects was established at 60 mg/kg/day. pfizer.compfizer.comamazonaws.com In mice, the LOAEL for teratogenic effects was also 60 mg/kg/day. pfizer.compfizer.comamazonaws.com Another study in mice identified a No Observed Adverse Effect Level (NOAEL) for embryotoxicity, reproductive toxicity, and developmental toxicity at a dose of 50 mg/mL administered orally. pfizer.compfizer.comamazonaws.com
A study in rats indicated that Ethosuximide was not teratogenic but did show embryotoxicity at a LOAEL of 0.2% in a 2-generation reproductive toxicity study. pfizer.compfizer.comamazonaws.com In a study on pregnant rats, oral administration of up to 60 mg/kg/day resulted in increased embryofetal mortality, reduced fetal body weights, and incomplete fetal skeletal ossification at the highest dose, which was also associated with maternal toxicity. fda.gov The NOAEL for adverse effects on embryofetal development was 30 mg/kg/day. fda.gov In rabbits, oral doses up to 36 mg/kg/day during organogenesis led to increased embryofetal mortality at the highest dose, which was also associated with maternal toxicity. fda.gov The NOAEL in this study was 12 mg/kg/day. fda.gov
A study utilizing the zebrafish model to evaluate the teratogenic potential of several antiepileptic drugs, including ethosuximide, was conducted. researchgate.netresearchgate.net Zebrafish embryos were exposed to the drugs from the gastrula stage to the end of hatching. researchgate.netresearchgate.net
Table 2: Developmental Toxicity of this compound in Animal Models
| Species | Study Type | Key Findings |
|---|---|---|
| Rat | Embryo / Fetal Development | LOEL: 60 mg/kg/day; Teratogenic. pfizer.compfizer.comamazonaws.com |
| Mouse | Embryo / Fetal Development | LOAEL: 60 mg/kg/day; Teratogenic. pfizer.compfizer.comamazonaws.com |
| Mouse | Prenatal & Postnatal Development | NOAEL: 50 mg/mL; Embryotoxicity, Reproductive toxicity, Developmental toxicity. pfizer.compfizer.comamazonaws.com |
| Rat | 2 Generation Reproductive Toxicity | LOAEL: 0.2%; Not Teratogenic, Embryotoxicity. pfizer.compfizer.comamazonaws.com |
| Rat | Embryofetal Development | NOAEL: 30 mg/kg/day. fda.gov |
This table presents a summary of the developmental and reproductive toxicity findings for this compound in various animal models.
In a rat fertility study, oral administration of doses up to 44 mg/kg/day did not produce adverse effects on fertility, general reproductive performance, or early embryonic development. fda.gov In a juvenile animal toxicity study in rats, adverse effects including mortality, delayed sexual maturation, neurological impairment (decreased grip strength), neurobehavioral impairment (learning and memory deficits), decreased sperm count, decreased brain weight, and ocular histopathology were observed. fda.gov
A study in male mice showed that high doses (100 mg/kg) of ethosuximide could cause immature development of seminiferous tubules, with spermatogenesis stagnating at the elongating spermatid stage and poorly developed lumen. frontiersin.org
Teratogenicity and Embryotoxicity Studies
In vitro Cytotoxicity and Genotoxicity Screening Assays
In vitro genotoxicity assays have been conducted to assess the mutagenic and clastogenic potential of Ethosuximide. An in vitro cytogenetics study using human cells yielded a negative result. pfizer.comamazonaws.com However, an in vivo micronucleus test in mouse bone marrow was positive. pfizer.comamazonaws.com The Bacterial Mutagenicity (Ames) test using Salmonella was negative. pfizer.com
Cytotoxicity evaluations using the MTT assay were performed on human neuroblastoma cell line cultures (SH-SY5Y). unc.eduresearchgate.netfrontiersin.org
Table 3: Genotoxicity Profile of this compound
| Assay Type | System | Result |
|---|---|---|
| In Vitro Cytogenetics | Human Cells | Negative. pfizer.comamazonaws.com |
| In Vivo Micronucleus | Mouse Bone Marrow | Positive. pfizer.comamazonaws.com |
| Bacterial Mutagenicity (Ames) | Salmonella | Negative. pfizer.com |
| HPRT Gene Mutation | V79 Chinese Hamster Cells | Negative. fda.gov |
| UDS Assay | Mice and Rat Hepatocytes | Negative. fda.gov |
| Chromosomal Aberration | Human Lymphocytes | Negative. fda.gov |
This table summarizes the results of various in vitro and in vivo genotoxicity assays for this compound.
Emerging Research Applications and Future Trajectories for S Ethosuximide
(S)-Ethosuximide as a Pharmacological Probe for Ion Channel Function
This compound's established mechanism of action, primarily as a blocker of T-type voltage-gated calcium channels, positions it as a valuable pharmacological tool for investigating the intricate roles of these channels in neural signaling and disease. drugbank.comwikipedia.orgepilepsysociety.org.uk Its use in research extends beyond its clinical application in absence seizures, offering insights into fundamental neurobiology.
Dissecting Ion Channel Subtype Roles in Neural Circuits
This compound's ability to modulate T-type calcium channels allows researchers to probe the function of these specific ion channels within complex neural circuits. wikipedia.orgfrontiersin.org T-type calcium channels are low-voltage activated (LVA) channels that play a crucial role in generating rhythmic burst firing in neurons, particularly in the thalamus. drugbank.comfrontiersin.org This characteristic is central to the generation of the spike-and-wave discharges seen in absence seizures. drugbank.comnih.gov
By applying this compound, researchers can selectively dampen the activity of T-type channels and observe the downstream effects on circuit behavior. For instance, studies have shown that this compound reduces T-type calcium currents in thalamic neurons, thereby inhibiting the thalamocortical oscillations responsible for absence seizures. nih.govresearchgate.net This approach helps to confirm the critical role of the Cav3.1 T-type calcium channel subtype in the genesis of these seizures. frontiersin.org
However, the story is not entirely straightforward. Some research suggests that this compound's efficacy as a T-type calcium channel blocker might be weaker than initially thought, hinting at the possibility of other mechanisms contributing to its anti-absence effects. nih.govresearchgate.net Furthermore, this compound has been shown to inhibit G protein-activated inwardly rectifying K+ (GIRK) channels, which could also contribute to its modulation of neuronal excitability. researchgate.netfrontiersin.org These findings highlight the importance of using this compound as a probe in conjunction with other techniques to fully dissect the contributions of different ion channels to neural circuit function.
Elucidating Molecular Pathologies in Channelopathies
Channelopathies, diseases caused by mutations in ion channel genes, represent a significant area of research where this compound can be a useful investigative tool. By examining the effects of this compound in cellular or animal models of specific channelopathies, scientists can gain a better understanding of how ion channel dysfunction leads to disease phenotypes.
For example, in genetic absence epilepsy models, such as the GAERS rat, there is an observed increase in T-type calcium channel currents and mRNA levels in the thalamus. frontiersin.org The application of this compound in these models helps to link the altered channel function directly to the seizure phenotype.
Recent research has also explored the role of this compound in the context of GNB1 encephalopathy, a neurodevelopmental disorder caused by mutations in the GNB1 gene. frontiersin.org In a mouse model of this condition, the antiepileptic drug was found to suppress spike-and-wave discharges. frontiersin.org This effect is thought to be mediated, at least in part, through the inhibition of G protein-coupled potassium (GIRK) channels, which show increased activation due to the GNB1 mutation. frontiersin.org This demonstrates how this compound can be used to probe the functional consequences of mutations that indirectly affect ion channel activity.
Exploration of Novel Preclinical Therapeutic Avenues Beyond Seizure Control
The unique pharmacological profile of this compound has prompted investigations into its potential therapeutic applications beyond its established role in epilepsy. Preclinical studies are exploring its utility in a range of other neurological conditions.
Investigations in Other Neurological Disorders (e.g., pain, movement disorders)
The involvement of T-type calcium channels in pain signaling pathways has made this compound a compound of interest for neuropathic pain research. acs.orgbmj.com Preclinical studies in various animal models of neuropathic pain have demonstrated that ethosuximide (B1671622) can have analgesic and antihyperalgesic effects. bmj.comnih.gov For instance, it has been shown to alleviate painful symptoms resulting from nerve ligation and chemotherapy-induced neuropathy in rats. bmj.com However, a clinical trial investigating ethosuximide for neuropathic pain in humans was unsuccessful, highlighting the challenge of translating preclinical findings to the clinic. acs.orgtaylorandfrancis.com
In the realm of movement disorders, the potential for T-type calcium channel blockers is also being explored. frontiersin.org While some data from animal models suggest a possible effect of ethosuximide, clinical evidence for its efficacy in conditions like essential tremor has been limited. frontiersin.org
Neuroprotective and Neurorestorative Research Applications
Emerging research suggests that this compound may possess neuroprotective qualities. Studies have indicated that the drug could have a role in ameliorating neurodegenerative disease phenotypes. neurosciencenews.com Research in mammalian neuronal cells has shown that ethosuximide can reduce protein aggregation, a common pathological feature in many neurodegenerative disorders. neurosciencenews.com
Furthermore, in a preclinical model of traumatic brain injury, this compound was shown to be effective against spontaneously occurring nonconvulsive seizures. nih.gov This suggests a potential neuroprotective role in the context of acute brain injury. Studies in the nematode C. elegans have also demonstrated that ethosuximide can extend lifespan and delay age-related functional decline, possibly by inhibiting the function of specific chemosensory neurons. plos.org These findings have opened up avenues for investigating this compound and similar compounds for their potential to mitigate the effects of aging and neurodegeneration. neurosciencenews.complos.org
Development of Advanced Drug Delivery Systems for Research Purposes
To enhance the therapeutic potential and research applications of this compound, novel drug delivery systems are being developed. These systems aim to improve targeted delivery to the brain and provide controlled release, which could be particularly beneficial for research purposes.
One area of investigation involves the encapsulation of this compound into nanoparticles. plos.orgresearchgate.netnih.gov For example, ethosuximide has been loaded into bismuth ferrite (B1171679) nanoparticles. plos.orgresearchgate.netnih.gov This approach is being explored to facilitate targeted drug delivery to deeper regions of the brain while potentially limiting systemic exposure. researchgate.netnih.gov Such systems could overcome the challenge of the blood-brain barrier, which often restricts the entry of drugs into the central nervous system. plos.orgresearchgate.net
Another innovative approach is the use of 3D-printed scaffolds for localized drug delivery. frontiersin.org Researchers have fabricated ethosuximide-loaded scaffolds using sodium alginate and polyethylene (B3416737) oxide. frontiersin.org These biodegradable implants are designed for intracranial administration, allowing for the controlled and sustained release of the drug directly at a specific site in the brain. frontiersin.org This technology offers the potential for creating patient-specific dosage forms and minimizing systemic side effects. frontiersin.org Additionally, thermo-responsive and pH-responsive eutectogels loaded with ethosuximide have been proposed as a system for controlled drug release, with the release mechanism influenced by environmental conditions. polimi.it
Table 1: Summary of Preclinical Research Findings for this compound
| Research Area | Model System | Key Findings | Citation |
|---|---|---|---|
| Ion Channel Function | Thalamic Neurons | Reduces T-type calcium currents, inhibiting thalamocortical oscillations. | nih.govresearchgate.net |
| GNB1 Encephalopathy Mouse Model | Suppresses spike-and-wave discharges, likely through GIRK channel inhibition. | frontiersin.org | |
| Neuropathic Pain | Rat models (nerve ligation, chemotherapy-induced) | Exhibited analgesic and antihyperalgesic effects. | bmj.com |
| Neuroprotection | Mammalian Neuronal Cells | Reduced protein aggregation. | neurosciencenews.com |
| Rat Model of TBI | Attenuated nonconvulsive seizures. | nih.gov | |
| C. elegans | Extended lifespan and delayed age-related functional decline. | plos.org |
Nanomedicine-Based Approaches for Targeted Delivery
The field of nanomedicine offers promising strategies to improve the delivery of this compound to specific sites within the body, particularly the brain. plos.orguv.mx By encapsulating the drug within nanoparticles, researchers aim to overcome biological barriers, such as the blood-brain barrier, leading to more effective drug delivery. plos.orgresearchgate.net This approach could enhance the drug's efficacy and allow for more targeted therapeutic action. plos.org
One area of investigation involves the use of biodegradable nanoparticles. plos.org These materials are designed to break down into non-toxic byproducts within the body and can be engineered for site-specific degradation. plos.org A recent study explored the encapsulation of ethosuximide into bismuth ferrite (BFO) nanoparticles. plos.orgresearchgate.netnih.gov This research, representing an initial investigation into this combination, demonstrated that such nanoparticles could be a potential system for drug delivery. plos.orgresearchgate.net The study also provided insights into the interaction between ethosuximide and BFO nanoparticles, which could inform the development of future nanostructured materials for medical use. researchgate.net
The use of nanomedicine also opens up the possibility of alternative administration routes, such as nose-to-brain delivery. mdpi.com This method is being explored as a way to bypass the blood-brain barrier and deliver drugs directly to the central nervous system. mdpi.com Encapsulating drugs like ethosuximide in polymeric nanoparticles could overcome limitations associated with this route, such as the need for excellent aqueous solubility. mdpi.com
Sustained and Controlled Release Systems for Research Models
Developing sustained and controlled release systems for this compound is a key focus of current research, aiming to maintain stable drug concentrations over extended periods. mdpi.comresearchgate.net This could reduce the frequency of administration and improve therapeutic consistency. mdpi.com
One innovative approach combines 3D-printing technology with biodegradable polymers to create tailored drug delivery scaffolds. researchgate.netfrontiersin.org A study focused on loading ethosuximide into 3D-printed sodium alginate and polyethylene oxide scaffolds. researchgate.netfrontiersin.org These scaffolds, designed for intracranial administration, demonstrated a sustained release of ethosuximide. researchgate.netfrontiersin.org The research paves the way for using such loaded scaffolds in experimental models. researchgate.netfrontiersin.org
Another novel system under investigation is the use of supramolecular eutectogels. polimi.it A study prepared eutectogels from menthol (B31143) and thymol, loaded with ethosuximide. polimi.it The results indicated that these gels could serve as a system for the controlled release of the drug, with the release mechanism being influenced by the gel's composition. polimi.it
These controlled-release systems are particularly valuable in preclinical research, allowing for the long-term study of ethosuximide's effects in animal models without the need for frequent injections.
Integration with Systems Biology and "Omics" Technologies in Preclinical Research
The integration of systems biology and "omics" technologies is providing a more holistic understanding of this compound's mechanisms and potential applications.
Network Pharmacology and Multi-Targeting Strategies
Network pharmacology is an emerging paradigm that analyzes the complex interactions between drugs, proteins, and diseases. nih.gov While many antiseizure medications act on multiple targets, ethosuximide is generally considered to have a narrow spectrum of action, primarily targeting T-type calcium channels. nih.govnih.gov
However, the concept of multi-target drugs, which are designed to modulate multiple targets simultaneously, is gaining traction as a strategy to enhance efficacy. nih.govresearchgate.net Although ethosuximide itself is not a multi-target drug, research into combination therapies reflects a similar principle. mdpi.com For instance, if absence seizures are resistant to ethosuximide alone, valproic acid may be added to improve seizure control. nih.gov This approach of combining drugs with different mechanisms of action is a key strategy in managing complex neurological conditions. mdpi.com
The table below summarizes the primary mechanistic target of this compound in the context of network pharmacology.
| Compound Name | Primary Mechanistic Target | Therapeutic Application |
| This compound | T-type Calcium Channels nih.gov | Absence Seizures nih.govmedscape.com |
| Valproic Acid | Multiple mechanisms mdpi.com | Broad-spectrum antiseizure nih.gov |
| Lamotrigine | Voltage-gated sodium channels mdpi.com | Focal and generalized seizures mdpi.com |
This table is for illustrative purposes and does not represent an exhaustive list of all targets or applications.
Pharmacogenomics and Biomarker Discovery in Animal Models
Pharmacogenomics studies the influence of genetic variations on drug response, offering the potential for more personalized medicine. ucl.ac.uknih.gov In the context of this compound, identifying genetic biomarkers could help predict a patient's response to treatment. nih.gov
Animal models are crucial in this area of research. researchgate.net They allow for the investigation of how genetic differences affect the efficacy and metabolism of ethosuximide. researchgate.net For example, studies in animal models of idiopathic generalized epilepsies have significantly contributed to understanding the underlying pathological processes. researchgate.net
Biomarkers, which are measurable indicators of a biological state, are also being sought to guide treatment. nih.gov A biomarker could be a genetic variant, like a single-nucleotide polymorphism (SNP), that correlates with treatment outcome. nih.govnih.gov For instance, the 3 Hz spike-wave discharge seen on an EEG is a biomarker that can predict the response to ethosuximide. nih.gov
The following table outlines the types of biomarkers being investigated in relation to antiseizure medication response.
| Biomarker Type | Description | Example in Epilepsy Research |
| Genetic Marker | A genetic variant (e.g., SNP) that influences drug response. nih.gov | Variants in genes coding for drug targets or metabolizing enzymes. nih.gov |
| Electrophysiological Marker | A characteristic pattern of brain activity. nih.gov | 3 Hz spike-wave discharges for ethosuximide response. nih.gov |
This table provides a general overview of biomarker types and is not specific to this compound unless stated.
Q & A
Basic: What are the standard methodologies for assessing the efficacy of (S)-Ethosuximide in preclinical models of absence seizures?
Answer:
Preclinical efficacy assessment typically involves randomized controlled trials (RCTs) in animal models, such as rodent absence seizure models (e.g., Genetic Absence Epilepsy Rats from Strasbourg [GAERS]). Key considerations include:
- Outcome Measures : Quantify seizure frequency/duration via electroencephalography (EEG).
- Dose Optimization : Use staggered dosing regimens to establish therapeutic windows while monitoring adverse effects.
- Control Groups : Include placebo and active comparators (e.g., valproate) to contextualize efficacy.
Recent studies in C. elegans models have also utilized behavioral assays (e.g., chemotaxis) to evaluate neuroprotective effects .
Advanced: How can researchers resolve contradictions between intent-to-treat (ITT) and per-protocol (PP) analyses in clinical trials involving this compound?
Answer:
Discrepancies often arise from protocol deviations or differential dropout rates (e.g., adverse events). Strategies include:
- Sensitivity Analyses : Conduct both ITT (conservative estimate) and PP (efficacy under ideal conditions) analyses, as in the IBSET trial, where PP showed significant efficacy (55.6% vs. 24.4%, p=0.019) but ITT did not (23.4% vs. 16.7%, p=0.47) .
- Mixed-Effects Models : Account for missing data mechanisms (e.g., multiple imputation).
- Transparency : Report both analyses and discuss limitations (e.g., high dropout rates in ethosuximide groups).
Table 1: Key Results from IBSET Trial (Ethosuximide vs. Placebo)
| Analysis Type | Responder Rate (Ethosuximide) | Responder Rate (Placebo) | p-value |
|---|---|---|---|
| ITT | 23.4% | 16.7% | 0.47 |
| PP | 55.6% | 24.4% | 0.019 |
Basic: What experimental designs are recommended for evaluating the neuroprotective mechanisms of this compound in animal models?
Answer:
- Genetic Models : Use C. elegans with null mutations (e.g., dnj-14) to study parallel neuroprotective pathways downstream of DAF-16/FOXO transcription factors .
- Behavioral Assays : Monitor chemotaxis or lifespan extension as functional readouts.
- Molecular Profiling : Combine RNA sequencing or proteomics to identify pathways modulated by this compound.
Advanced: What strategies optimize the use of deuterated internal standards like Ethosuximide-d5 in quantifying this compound in complex biological matrices?
Answer:
- Chromatography : Use reverse-phase LC with C18 columns to separate this compound from matrix interferents.
- Mass Spectrometry : Employ tandem MS (MRM mode) for high specificity. Key parameters:
- Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and accuracy (80–120%).
Basic: How should researchers design dose-response studies for this compound to establish therapeutic windows in novel indications?
Answer:
- Phase 1 (Safety) : Escalating doses (10–200 mg/kg in rodents) with toxicity monitoring (e.g., hepatic enzymes, CNS effects).
- Phase 2 (Efficacy) : Identify minimum effective dose (MED) and maximum tolerated dose (MTD) using factorial designs.
- Pharmacokinetics : Measure plasma concentrations via LC-MS to correlate exposure with response .
Advanced: What methodological considerations are critical when integrating genetic analysis of CYP450 isoforms into pharmacokinetic studies of this compound?
Answer:
- Genotyping : Use PCR-based methods (e.g., TaqMan assays) to identify variants in CYP3A4 or CYP2E1, which metabolize this compound.
- Phenotypic Correlation : Link genotype to enzyme activity via probe substrates (e.g., midazolam for CYP3A4).
- Population PK Modeling : Incorporate genetic covariates to explain inter-individual variability in drug clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
